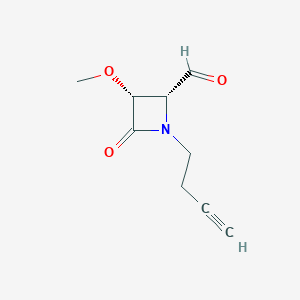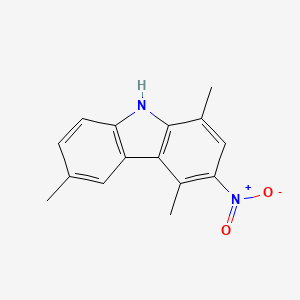
1,4,6-Trimethyl-3-nitrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trimethyl-3-nitrocarbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-3-nitrocarbazole typically involves the nitration of 1,4,6-trimethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4,6-Trimethyl-3-aminocarbazole.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1,4,6-Trimethyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other carbazole derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,4,6-Trimethyl-3-nitrocarbazole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to intercalate with DNA, potentially leading to cytotoxic effects. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and related pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Trimethyl-3-nitrocarbazole: Similar in structure but with a different methyl group position.
1,4,6-Trimethylcarbazole: Lacks the nitro group, affecting its reactivity and applications.
3-Nitrocarbazole: Lacks the methyl groups, leading to different chemical properties and applications.
Uniqueness
1,4,6-Trimethyl-3-nitrocarbazole is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
188107-72-4 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,4,6-trimethyl-3-nitro-9H-carbazole |
InChI |
InChI=1S/C15H14N2O2/c1-8-4-5-12-11(6-8)14-10(3)13(17(18)19)7-9(2)15(14)16-12/h4-7,16H,1-3H3 |
InChI Key |
WPTYHRJSDBRQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
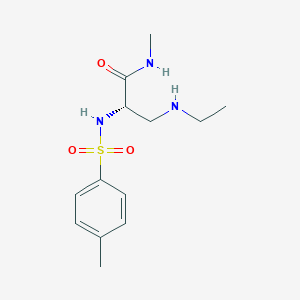
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
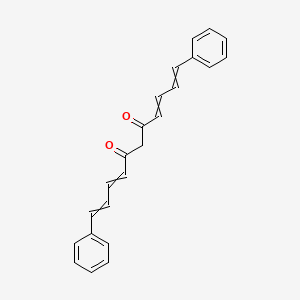
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
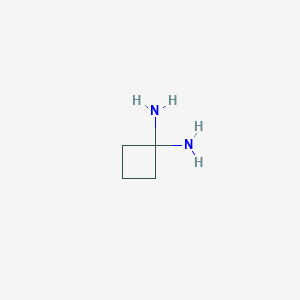
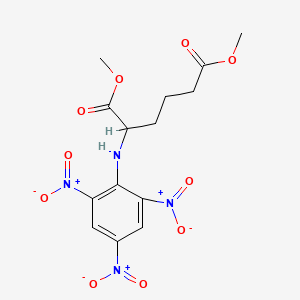
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
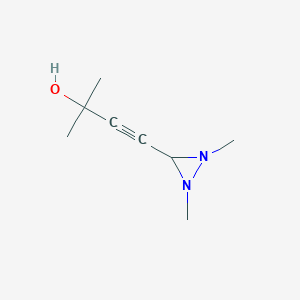
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
